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Compound of Interest

Compound Name: 4-Hydroxy Fenofibric Acid

Cat. No.: B15289766 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques

used in the analysis of 4-Hydroxy Fenofibric Acid, a key metabolite of the lipid-regulating

drug fenofibrate. This document is intended to serve as a resource for researchers and

professionals involved in drug metabolism studies, analytical chemistry, and pharmaceutical

development.

Introduction
4-Hydroxy Fenofibric Acid is a significant metabolite of fenofibrate, formed through

hydroxylation of the aromatic ring of fenofibric acid. The characterization and quantification of

this metabolite are crucial for understanding the pharmacokinetics, metabolism, and potential

pharmacological activity of fenofibrate. Spectroscopic techniques are indispensable tools for

the structural elucidation and quantitative analysis of such metabolites. This guide details the

application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS),

Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy

for the analysis of 4-Hydroxy Fenofibric Acid.

Metabolic Pathway of Fenofibrate
Fenofibrate, a prodrug, is rapidly hydrolyzed by esterases to its active metabolite, fenofibric

acid. Fenofibric acid can then undergo further metabolism, including hydroxylation, to form 4-
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Hydroxy Fenofibric Acid. This process is primarily mediated by cytochrome P450 enzymes in

the liver.

Fenofibrate Fenofibric Acid
(Active Metabolite)

Esterases
4-Hydroxy Fenofibric Acid

Cytochrome P450
(Hydroxylation)

Click to download full resolution via product page

Caption: Metabolic conversion of fenofibrate.

Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for 4-Hydroxy
Fenofibric Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹H NMR Chemical Shifts for 4-Hydroxy Fenofibric Acid

Proton
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(J) in Hz

Aromatic H (adjacent

to -OH)
6.8 - 7.0 d ~8.0

Aromatic H (adjacent

to C=O)
7.6 - 7.8 d ~8.0

Aromatic H (phenoxy

group)
6.9 - 7.1 d ~8.5

Aromatic H (phenoxy

group)
7.5 - 7.7 d ~8.5

Methyl H ~1.6 s -

Carboxylic Acid H 12.0 - 13.0 br s -

Hydroxyl H 9.0 - 10.0 s -
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Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Hydroxy Fenofibric Acid

Carbon Predicted Chemical Shift (ppm)

Carbonyl C (Ketone) 195 - 198

Carboxylic Acid C 175 - 178

Aromatic C (C-OH) 158 - 162

Aromatic C (C-O-C) 160 - 163

Aromatic C (C-Cl) 135 - 138

Aromatic C (C-C=O) 130 - 133

Aromatic CH 115 - 135

Quaternary C (C(CH₃)₂) 80 - 83

Methyl C 25 - 28

Mass Spectrometry (MS) Data
Table 3: Predicted Mass Spectrometry Fragmentation of 4-Hydroxy Fenofibric Acid

Ion Predicted m/z Description

[M-H]⁻ 333.05 Molecular ion (negative mode)

[M-H-CO₂]⁻ 289.06 Loss of carbon dioxide

[C₁₀H₈ClO₂]⁻ 209.02 Cleavage of the ether bond

[C₇H₅O₂]⁻ 121.03
Fragment from the

hydroxylated benzoyl moiety

Fourier-Transform Infrared (FT-IR) Spectroscopy Data
Table 4: Expected FT-IR Absorption Bands for 4-Hydroxy Fenofibric Acid
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Functional Group
Expected Wavenumber

(cm⁻¹)
Intensity

O-H stretch (Carboxylic Acid) 2500 - 3300 Broad

O-H stretch (Phenol) 3200 - 3600 Broad

C-H stretch (Aromatic) 3000 - 3100 Medium

C-H stretch (Aliphatic) 2850 - 3000 Medium

C=O stretch (Ketone) 1640 - 1660 Strong

C=O stretch (Carboxylic Acid) 1680 - 1710 Strong

C=C stretch (Aromatic) 1450 - 1600 Medium-Strong

C-O stretch (Ether) 1200 - 1270 Strong

C-O stretch (Carboxylic

Acid/Phenol)
1210 - 1320 Strong

C-Cl stretch 700 - 800 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Table 5: Predicted UV-Vis Absorption for 4-Hydroxy Fenofibric Acid

Solvent Predicted λmax (nm)

Methanol ~290 - 310

Acetonitrile ~290 - 310

Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analysis of 4-
Hydroxy Fenofibric Acid.

NMR Spectroscopy Analysis
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Sample Preparation

Instrument Setup
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Spectral Analysis
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Caption: General workflow for NMR analysis.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

4-Hydroxy Fenofibric Acid sample

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

NMR tubes (5 mm)

Pipettes and vials

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:
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Sample Preparation:

Accurately weigh 5-10 mg of the 4-Hydroxy Fenofibric Acid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a

clean, dry vial.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if

necessary.

Transfer the solution to an NMR tube.

Instrument Setup:

Insert the NMR tube into the spinner turbine and place it in the spectrometer's

autosampler or manually insert it into the magnet.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Tune and match the probe for both ¹H and ¹³C frequencies.

Data Acquisition:

¹H NMR:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and 16-64 scans.

¹³C NMR:

Acquire a proton-decoupled ¹³C NMR spectrum.
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Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due

to the lower natural abundance of ¹³C.

Data Processing:

Apply a Fourier transform to the acquired free induction decays (FIDs).

Phase correct the resulting spectra.

Apply a baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as an internal reference

(e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Spectral Analysis:

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective protons in the molecule.

Assign the signals in the ¹³C spectrum to the corresponding carbon atoms.

Mass Spectrometry (MS) Analysis
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Sample Preparation

LC Separation
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Data Analysis
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Caption: Workflow for LC-MS/MS analysis.

Objective: To determine the accurate mass of the molecular ion and to study its fragmentation

pattern for structural confirmation.

Materials:

4-Hydroxy Fenofibric Acid sample

Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

Formic acid or ammonium acetate (for mobile phase modification)

LC-MS/MS system (e.g., Q-TOF or Orbitrap)

C18 reversed-phase column

Procedure:

Sample Preparation:
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Prepare a stock solution of 4-Hydroxy Fenofibric Acid (e.g., 1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) with the initial

mobile phase composition.

For analysis in biological matrices (e.g., plasma), perform a protein precipitation step by

adding 3 volumes of cold acetonitrile to 1 volume of plasma, vortexing, and centrifuging to

pellet the proteins. The supernatant can then be analyzed.[1]

Liquid Chromatography (LC) Separation:

Equilibrate the C18 column with the initial mobile phase (e.g., 95% water with 0.1% formic

acid, 5% acetonitrile).

Inject a small volume (e.g., 5-10 µL) of the prepared sample.

Run a gradient elution to separate the analyte from any impurities. A typical gradient might

be from 5% to 95% acetonitrile over 10-15 minutes.

Set the flow rate to a suitable value for the column dimensions (e.g., 0.3-0.5 mL/min).

Mass Spectrometry (MS) Detection:

Use an electrospray ionization (ESI) source, typically in negative ion mode for acidic

compounds.

Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).

Perform tandem MS (MS/MS) by selecting the molecular ion of 4-Hydroxy Fenofibric
Acid as the precursor ion and applying collision-induced dissociation (CID) to generate

fragment ions.

Optimize MS parameters such as capillary voltage, cone voltage, and collision energy to

obtain optimal signal intensity and fragmentation. For fenofibric acid, a precursor ion of

m/z 317.1 and a product ion of m/z 230.9 have been used.[2]

Data Analysis:
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Determine the accurate mass of the molecular ion and compare it with the theoretical

mass of 4-Hydroxy Fenofibric Acid.

Analyze the MS/MS spectrum to identify characteristic fragment ions.

Propose a fragmentation pathway consistent with the observed fragments to confirm the

structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Analysis

Sample Preparation (KBr Pellet)

Background Spectrum Acquisition

Sample Spectrum Acquisition

Spectral Analysis

Click to download full resolution via product page

Caption: Workflow for FT-IR analysis.

Objective: To identify the functional groups present in the molecule.

Materials:

4-Hydroxy Fenofibric Acid sample

Potassium bromide (KBr), IR grade
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Agate mortar and pestle

Pellet press

FT-IR spectrometer

Procedure:

Sample Preparation (KBr Pellet Method):

Thoroughly dry the KBr powder in an oven to remove any moisture.

Place a small amount of KBr (approx. 100-200 mg) in the agate mortar.[3]

Add a small amount of the 4-Hydroxy Fenofibric Acid sample (approx. 1-2 mg).[3]

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

[3]

Transfer the powder to the pellet press die.

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent

pellet.[4]

Background Spectrum Acquisition:

Place a blank KBr pellet (prepared without the sample) or an empty sample holder in the

FT-IR spectrometer.

Acquire a background spectrum to account for atmospheric CO₂ and water vapor, as well

as any absorption from the KBr.

Sample Spectrum Acquisition:

Place the KBr pellet containing the sample in the spectrometer's sample holder.

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
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Spectral Analysis:

The background spectrum is automatically subtracted from the sample spectrum.

Identify the characteristic absorption bands corresponding to the functional groups present

in 4-Hydroxy Fenofibric Acid (e.g., O-H, C=O, C=C, C-O, C-Cl).

Compare the obtained spectrum with reference spectra of similar compounds if available.

Ultraviolet-Visible (UV-Vis) Spectroscopy Analysis

Sample Preparation

Instrument Blanking

Sample Measurement

Data Analysis

Click to download full resolution via product page

Caption: Workflow for UV-Vis analysis.

Objective: To determine the wavelength of maximum absorbance (λmax) and to perform

quantitative analysis.

Materials:

4-Hydroxy Fenofibric Acid sample

Spectroscopic grade solvent (e.g., methanol, acetonitrile)
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Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer

Procedure:

Sample Preparation:

Prepare a stock solution of 4-Hydroxy Fenofibric Acid in the chosen solvent at a known

concentration (e.g., 100 µg/mL).

Prepare a series of standard solutions of known concentrations by diluting the stock

solution. These will be used to create a calibration curve for quantitative analysis.

Instrument Blanking:

Fill a quartz cuvette with the pure solvent.

Place the cuvette in the reference and sample holders of the spectrophotometer.

Run a baseline correction or "auto zero" to subtract the absorbance of the solvent and the

cuvette.[5]

Sample Measurement:

Rinse a cuvette with a small amount of the sample solution and then fill it.

Place the sample cuvette in the sample holder.

Scan the sample over a wavelength range (e.g., 200-400 nm) to obtain the absorption

spectrum and determine the λmax.

For quantitative analysis, measure the absorbance of each standard solution and the

unknown sample at the determined λmax.

Data Analysis:

Qualitative: Identify the λmax from the absorption spectrum.
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Quantitative:

Plot a calibration curve of absorbance versus concentration for the standard solutions.

Determine the concentration of the unknown sample by interpolating its absorbance on

the calibration curve, applying Beer-Lambert's law.

Conclusion
The spectroscopic techniques detailed in this guide provide a robust framework for the

comprehensive analysis of 4-Hydroxy Fenofibric Acid. NMR spectroscopy is paramount for

unambiguous structure elucidation, while mass spectrometry offers high sensitivity for detection

and fragmentation information for structural confirmation. FT-IR spectroscopy provides valuable

information on the functional groups present, and UV-Vis spectroscopy is a straightforward

method for quantitative analysis. The combined application of these techniques is essential for

the accurate characterization and quantification of this important drug metabolite in various

stages of drug development and research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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